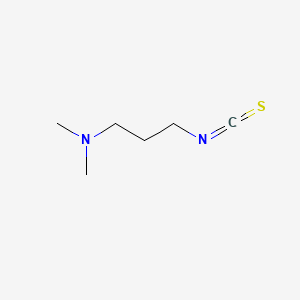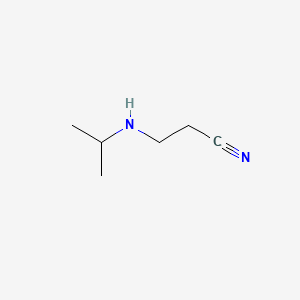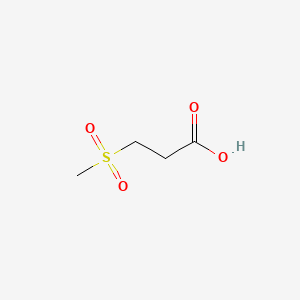
N-(3-isothiocyanatopropyl)-N,N-dimethylamine
Vue d'ensemble
Description
The compound "N-(3-isothiocyanatopropyl)-N,N-dimethylamine" is a chemical that belongs to the class of isothiocyanates, which are known for their applications in various fields including agriculture, pharmaceuticals, and analytical chemistry. Isothiocyanates are characterized by the presence of an -N=C=S group and are known for their reactivity and ability to participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of isothiocyanate derivatives can be achieved through several methods. One approach involves the reaction of primary amines with carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine and an oxidant like tert-butyl hydroperoxide, which can yield various isothiocyanates . Another method for synthesizing isothiocyanate derivatives is by reacting amines with sodium thiocyanate, as demonstrated in the preparation of 2-(dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides .
Molecular Structure Analysis
The molecular structure of isothiocyanate derivatives can be elucidated using techniques such as X-ray single-crystal diffraction. For instance, the crystal structures of 2-(dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined, revealing bond lengths within normal ranges and the presence of weak C-H...N hydrogen bonds that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
Isothiocyanates are versatile reagents that can participate in a variety of chemical reactions. They have been used as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), where they form derivatives that can be efficiently separated and detected . Additionally, isothiocyanates can undergo transformations to produce a range of derivatives, as seen in the case of N-(4-chloro-3-methyl-5-isothiazolyl)-beta-(dimethylamino)-p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]atropamide, which retains insecticidal efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates are influenced by their molecular structure. For example, the presence of an azo group in 4-NN-dimethylaminoazobenzene 4'-isothiocyanate allows for the detection of amino acid derivatives as red spots on chromatography sheets, and the color change of these spots upon exposure to HCl vapor indicates a chemical transformation, which is a valuable feature for protein sequence analysis . The reactivity of isothiocyanates, including their propensity to dimerize, has been controlled through the use of masked precursors, allowing for the development of complex reactions and the synthesis of heterocycles .
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Antibacterial Research
- Isothiocyanate derivatives, including potentially N-(3-isothiocyanatopropyl)-N,N-dimethylamine, have been studied for their antibacterial effects . In vitro studies have shown that some isothiocyanate derivatives exhibit a broad antibacterial effect . The methods of application typically involve a microdilution method on 96-well microtitration plates .
-
Preparation of Antistatic Adhesive and Liquid Crystal Display Device
-
Pharmaceutical Synthesis
Propriétés
IUPAC Name |
3-isothiocyanato-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXHWJITNCSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181840 | |
| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isothiocyanatopropyl)-N,N-dimethylamine | |
CAS RN |
27421-70-1 | |
| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027421701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-isothiocyanatopropyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















